1-(5-(furan-2-yl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-(furan-2-yl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone is a useful research compound. Its molecular formula is C25H22N4O2 and its molecular weight is 410.477. The purity is usually 95%.
BenchChem offers high-quality 1-(5-(furan-2-yl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-(furan-2-yl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Docking and Antibacterial Activity
A series of novel synthesized compounds, including structures similar to 1-(5-(furan-2-yl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone, have been evaluated for their antibacterial activity. These compounds demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Molecular docking studies further supported their potential as bioactive compounds, indicating strong binding interactions with bacterial proteins, which suggests a promising avenue for the development of new antibacterial agents (Khumar, Ezhilarasi, & Prabha, 2018).
Photocatalytic Synthesis of Polyheterocyclic Compounds
Research into the photocatalytic synthesis of complex polyheterocyclic compounds has shown that ethanones similar to the compound of interest can undergo photoinduced oxidative annulation. This process allows for the creation of highly functionalized polyheterocyclic compounds, illustrating the compound's potential utility in synthetic organic chemistry and the development of new materials and pharmaceuticals (Zhang et al., 2017).
Solid Acid Catalyst in Organic Synthesis
The use of phosphomolybdic acid as a catalyst in the synthesis of cyclopentenone derivatives from furan-2-yl(phenyl)methanol demonstrates the utility of furan derivatives in facilitating smooth and selective organic transformations. This application underscores the value of such compounds in the synthesis of cyclopentenone derivatives, which are valuable in various chemical industries (Reddy et al., 2012).
Synthesis of Antitubercular Agents
Furan nucleus-bearing compounds have shown significant promise as antitubercular agents. The synthesis and biological evaluation of chalcones and acetyl pyrazoline derivatives comprising a furan nucleus have demonstrated notable antitubercular activity, highlighting the potential of furan derivatives in the development of new treatments for tuberculosis (Bhoot, Khunt, & Parekh, 2011).
Synthesis of Heterocyclic Compounds with Antimicrobial Activity
The synthesis of novel heterocyclic compounds utilizing 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide as a precursor has led to the creation of functionalized 1,3,4-thiadiazoles, 1,3-thiazoles, and pyrazoline-containing moieties. These compounds were evaluated for their in vitro antibacterial and antifungal activities, showcasing significant antimicrobial properties and reinforcing the importance of furan derivatives in medicinal chemistry (Abdelhamid et al., 2019).
properties
IUPAC Name |
1-[5-(furan-2-yl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2/c1-17-10-12-19(13-11-17)25-21(16-28(27-25)20-7-4-3-5-8-20)23-15-22(24-9-6-14-31-24)26-29(23)18(2)30/h3-14,16,23H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPWBJYIJOLQJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3C(=O)C)C4=CC=CO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(furan-2-yl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.